molecular formula C11H17N3S B15133944 9-Thia-3,7-diazatricyclo[8.4.0.02,7]tetradec-2-en-8-imine

9-Thia-3,7-diazatricyclo[8.4.0.02,7]tetradec-2-en-8-imine

Cat. No.: B15133944
M. Wt: 223.34 g/mol
InChI Key: KDISGPCNUXTUAS-UHFFFAOYSA-N
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Description

9-Thia-3,7-diazatricyclo[84002,7]tetradec-2-en-8-imine is a heterocyclic compound characterized by its unique tricyclic structure incorporating sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Thia-3,7-diazatricyclo[8.4.0.02,7]tetradec-2-en-8-imine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thiourea derivative with a suitable diene in the presence of a catalyst can yield the desired tricyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts can enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

9-Thia-3,7-diazatricyclo[8.4.0.02,7]tetradec-2-en-8-imine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Chemistry

In chemistry, 9-Thia-3,7-diazatricyclo[8.4.0.02,7]tetradec-2-en-8-imine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

This compound has shown promise in medicinal chemistry due to its potential biological activities. It is being investigated for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its ability to interact with biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance properties such as thermal stability, mechanical strength, and resistance to degradation .

Mechanism of Action

The mechanism of action of 9-Thia-3,7-diazatricyclo[8.4.0.02,7]tetradec-2-en-8-imine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-Thia-3,7-diazatricyclo[84002,7]tetradec-2-en-8-imine stands out due to its specific tricyclic structure and the presence of both sulfur and nitrogen atoms

Properties

Molecular Formula

C11H17N3S

Molecular Weight

223.34 g/mol

IUPAC Name

9-thia-3,7-diazatricyclo[8.4.0.02,7]tetradec-2-en-8-imine

InChI

InChI=1S/C11H17N3S/c12-11-14-7-3-6-13-10(14)8-4-1-2-5-9(8)15-11/h8-9,12H,1-7H2

InChI Key

KDISGPCNUXTUAS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C3=NCCCN3C(=N)S2

Origin of Product

United States

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